molecular formula C10H16N2O5 B12741370 Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate CAS No. 109005-98-3

Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate

Katalognummer: B12741370
CAS-Nummer: 109005-98-3
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: YMXIVSSKINNAJW-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound derived from L-aspartic acid and 1-aminocyclopropanecarboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the coupling of L-aspartic acid with 1-aminocyclopropanecarboxylic acid. This process can be achieved through various methods, including:

    Chemical Synthesis: The chemical synthesis route involves the protection of the amino group in L-aspartic acid, followed by the coupling with 1-aminocyclopropanecarboxylic acid using coupling agents such as carbodiimides.

    Enzymatic Synthesis: Enzymatic methods utilize specific enzymes to catalyze the coupling reaction between L-aspartic acid and 1-aminocyclopropanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized chemical or enzymatic routes. The process is designed to maximize yield and purity while minimizing production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

109005-98-3

Molekularformel

C10H16N2O5

Molekulargewicht

244.24 g/mol

IUPAC-Name

(3S)-3-amino-4-[(1-ethoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C10H16N2O5/c1-2-17-9(16)10(3-4-10)12-8(15)6(11)5-7(13)14/h6H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-/m0/s1

InChI-Schlüssel

YMXIVSSKINNAJW-LURJTMIESA-N

Isomerische SMILES

CCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N

Kanonische SMILES

CCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.